Ethyl 4-fluoro-3-[(3-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
Description
Ethyl 4-fluoro-3-[(3-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate (Compound ID: G226-0251) is a benzothiophene-derived small molecule with a molecular formula of C₁₈H₁₆FNO₄S₂ and a molecular weight of 393.45 g/mol . Its structure features a benzothiophene core substituted with a fluorine atom at the 4-position, a sulfamoyl group linked to a 3-methylphenyl ring at the 3-position, and an ethyl ester at the 2-position.
Properties
IUPAC Name |
ethyl 4-fluoro-3-[(3-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO4S2/c1-3-24-18(21)16-17(15-13(19)8-5-9-14(15)25-16)26(22,23)20-12-7-4-6-11(2)10-12/h4-10,20H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYYOBSYJXKFLIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C=CC=C2S1)F)S(=O)(=O)NC3=CC=CC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-fluoro-3-[(3-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. One common method involves the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving appropriate starting materials such as 2-bromo-1-fluorobenzene and thiophene derivatives.
Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced via sulfonamide formation reactions using reagents like chlorosulfonic acid and 3-methylphenylamine.
Esterification: The carboxylate ester group is typically introduced through esterification reactions using ethanol and acid catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-fluoro-3-[(3-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted benzothiophene derivatives
Scientific Research Applications
Ethyl 4-fluoro-3-[(3-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-fluoro-3-[(3-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the fluorine atom and sulfamoyl group can enhance its binding affinity and specificity towards these targets, leading to desired biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of Ethyl 4-fluoro-3-[(3-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate can be contextualized by comparing it to three closely related analogs (Table 1). Key differences lie in the substituents on the sulfamoyl-linked phenyl group, which influence molecular weight, lipophilicity, and steric effects.
Table 1: Structural and Physicochemical Comparison
Key Observations
Substituent Effects on Molecular Weight :
- The trimethoxyphenyl analog has the highest molecular weight (469.51 g/mol ) due to three methoxy groups, which add significant bulk. In contrast, the 3-methylphenyl variant (G226-0251) is lighter (393.45 g/mol ), while the 2,4-dimethylphenyl derivative (G226-0256) shows intermediate weight (407.48 g/mol ) .
Lipophilicity (logP/logD): The trimethoxyphenyl compound exhibits a higher logP (3.56) and logD (2.43) compared to the unsubstituted phenyl analogs, likely due to the electron-donating methoxy groups enhancing hydrophobic interactions . Data for other analogs are unavailable but can be inferred to have lower logP values due to fewer nonpolar substituents.
Electronic and Steric Modifications: The 3-fluoro-4-methylphenyl variant introduces both steric (methyl) and electronic (fluorine) effects.
Synthetic Accessibility: Compounds like G226-0251 and G226-0256 are synthesized via sulfamoylation of the benzothiophene core, followed by esterification. Recrystallization from methanol or methanol-water mixtures is a common purification step, as seen in related sulfonamide syntheses .
Research Implications
- Pharmacological Potential: The trimethoxyphenyl analog’s higher logP suggests enhanced membrane permeability, making it a candidate for central nervous system targets. Conversely, the 3-methylphenyl variant’s simpler structure may offer better synthetic yields .
- Structure-Activity Relationships (SAR) : Substitutions at the phenyl ring directly impact steric and electronic profiles, which could be critical for optimizing interactions with enzymes like carbonic anhydrases or tyrosine kinases .
Biological Activity
Ethyl 4-fluoro-3-[(3-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a compound belonging to the class of benzothiophene derivatives, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article will explore the synthesis, biological activity, potential mechanisms of action, and existing research findings related to this compound.
Synthesis of this compound
The synthesis of this compound typically involves several key steps:
- Formation of the Benzothiophene Core : This is achieved through cyclization reactions involving thiophenes and appropriate benzene derivatives.
- Introduction of the Sulfamoyl Group : This can be done via sulfonation followed by amination.
- Esterification : The carboxylic acid group is converted to an ester using alcohols such as ethanol.
Biological Activity Overview
The biological activities of this compound have been investigated in various studies, focusing primarily on its anticancer properties and potential as an antibacterial agent.
Anticancer Activity
Recent studies have shown that benzothiophene derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have been tested against various human cancer cell lines, including leukemia, lung, and renal cancer cells. The National Cancer Institute's NCI-60 DTP Human Tumor Cell Line Screen has been instrumental in evaluating these compounds at a concentration of .
| Cell Line | Growth Inhibition (%) | Notes |
|---|---|---|
| RPMI-8226 (Leukemia) | > 20% | Significant inhibition observed |
| A549 (Lung) | > 15% | Moderate inhibition |
| A498 (Renal) | > 10% | Notable activity |
The mechanism through which this compound exerts its biological effects is likely multifaceted:
- Enzyme Interaction : The compound may interact with specific enzymes or receptors, modulating their activity and leading to altered cellular responses.
- Cell Membrane Permeability : The presence of the fluorine atom may enhance membrane permeability, facilitating better cellular uptake.
- Oxidative Stress Modulation : By influencing oxidative pathways, the compound could potentially reduce oxidative stress in cells, contributing to its anticancer effects.
Case Studies and Research Findings
Several studies have highlighted the biological potential of benzothiophene derivatives:
- Anticancer Studies : Research has indicated that benzothiophene derivatives can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.
- Antibacterial Activity : Some derivatives have shown effectiveness against bacterial strains, with minimum inhibitory concentration (MIC) values indicating their potential as antibacterial agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
